“1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one” is a nitrogen-containing heterocyclic compound. It belongs to the class of organic compounds known as pyrrolopyridines. These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine.
Synthesis Analysis
The synthesis of “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one” and its derivatives often involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation.
Molecular Structure Analysis
The molecular structure of “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one” includes a pyrrole ring and a pyridine ring. The IUPAC Standard InChI for a similar compound, “1H-Pyrrolo [2,3-b]pyridine”, is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9).
Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which include “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one”, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Compound Description: This compound served as a starting point for the development of potent Cdc7 kinase inhibitors. It exhibits an IC50 of 10 nM in Cdc7/Dbf4 kinase assays and demonstrates greater than 20-fold selectivity against a panel of other kinases. [, ]
Relevance: This compound shares the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one with an additional pyridin-4-yl substituent at the 2-position. Research on this compound led to the exploration of 2-heteroaryl-pyrrolopyridinones as potent Cdc7 kinase inhibitors. [, ]
Compound Description: This analog of 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one also proved promising for Cdc7 inhibition. It exhibits an IC50 of 7 nM in Cdc7/Dbf4 kinase assays and demonstrates greater than 40-fold selectivity against a panel of other kinases. While its precise structure is not provided in the abstracts, it is described as "strictly related" to 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one. [, ]
Relevance: Similar to 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one, Compound 1b is built on the 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one scaffold, suggesting the importance of this core structure for Cdc7 kinase inhibition. [, ]
Compound Description: This potent Cdc7 inhibitor is a 7-substituted derivative of either Compound 1a (2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one) or Compound 1b. It demonstrates an IC50 of 2 nM against Cdc7/Dbf4 kinase and exhibits greater than 60-fold selectivity against a panel of other kinases. Notably, it impedes tumor cell proliferation across various cell lines with an IC50 in the submicromolar range, induces apoptosis in A2780 ovary carcinoma cells, and shows promising antitumor activity in in vivo models. [, ]
Relevance: As a 7-substituted derivative of either 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one or Compound 1b, Compound 8b (S) retains the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one. Its development highlights the potential for modifications at the 7-position to enhance the potency and selectivity of Cdc7 kinase inhibitors based on this scaffold. [, ]
Compound Description: This compound is a synthetic analog of 2'-deoxyguanosine. In contrast to 3-deazaguanine, it does not exhibit antitumor, antiviral, or antibacterial properties. Additionally, it does not act as a substrate for hypoxanthine-guanine phosphoribosyltransferase or purine nucleoside phosphorylase. [, , , ]
Relevance: 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one shares the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, with an amino group at the 6-position. This similarity places it within the same chemical class as the target compound. [, , , ]
Compound Description: PHA767491 is a known casein kinase 1 (CK1) inhibitor in Arabidopsis. It serves as a template for developing stronger CK1 inhibitors by introducing modifications to its structure. [, ]
Relevance: This compound shares the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one with an additional 4-pyridinyl substituent at the 2-position. This structural similarity makes it a relevant compound for comparison and further exploration of the target compound's potential biological activities. [, ]
AMI-212
Compound Description: This analog of PHA767491 features a propargyl group at the pyrrole nitrogen atom, resulting in stronger CK1 inhibitory activity compared to the parent compound. [, ]
Relevance: By incorporating the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one with a specific modification, AMI-212 demonstrates the potential of this scaffold for developing potent and selective CK1 inhibitors. [, ]
AMI-23
Compound Description: This PHA767491 analog incorporates a bromine atom at the pyrrole C3 position, leading to stronger CK1 inhibitory activity than the original compound. [, ]
Relevance: The presence of the core 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one structure in AMI-23, alongside its enhanced CK1 inhibitory activity, underscores the potential of this chemical scaffold for further development. [, ]
AMI-331
Compound Description: This potent CK1 inhibitor is a hybrid molecule combining structural features of both AMI-212 and AMI-23. Its inhibitory activity is approximately 100-fold higher than that of the parent compound, PHA767491. Affinity proteomics studies using an AMI-331 probe revealed that it primarily targets CK1 kinases, indicating its selectivity. [, ]
Relevance: AMI-331, incorporating the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, exemplifies the potential for generating potent and selective CK1 inhibitors through modifications on this scaffold. [, ]
2-(5-methoxy-2-((2-methyl-1,3-benzothiazol-6-yl)amino)-4-pyridinyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Compound A)
Compound Description: This compound serves as a probe substrate for investigating the role of breast cancer resistance protein (Bcrp) in biliary excretion and pharmacokinetic properties. []
Relevance: Compound A contains the 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one core structure, making it a relevant example of how this scaffold can be incorporated into larger molecules with potential biological activity. []
5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives
Compound Description: These compounds represent new classes of selective and orally available Polo-like kinase 1 inhibitors. []
Relevance: The 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives share the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, highlighting the versatility of this scaffold in targeting different kinase families. []
Overview
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound characterized by a fused pyrrole and pyridine structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various biological pathways. The compound's molecular formula is C₁₄H₁₂N₄O, and it has garnered interest due to its biological activities, including anticancer properties and its role as an inhibitor of specific kinases involved in cell cycle regulation.
Source and Classification
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one can be classified under the category of pyrrolopyridinones. It is derived from pyrrole and pyridine derivatives and falls within the broader class of nitrogen-containing heterocycles. The compound's structural classification highlights its significance in organic synthesis and pharmaceutical chemistry.
Synthesis Analysis
Methods
The synthesis of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one can be achieved through several methods:
Multicomponent Reactions: A notable approach involves a two-step multicomponent reaction utilizing solid acid catalysts. This method allows for the efficient formation of polysubstituted derivatives of pyrrolo[3,2-c]pyridin-4-one with high yields and selectivity.
Domino Reactions: Another effective synthesis strategy includes one-pot domino reactions that combine multiple steps into a single reaction vessel. This method simplifies the synthetic process and reduces purification steps.
Iron(III)-Catalyzed Reactions: Iron(III) salts have been employed as catalysts in four-component coupling reactions that yield functionalized pyrrolopyridinones from readily available starting materials such as 1,3-dicarbonyl compounds and amines.
Technical Details
The multicomponent synthesis typically involves the reaction of amines with aldehydes and 1,3-dicarbonyl compounds under acidic conditions. The use of solid acid catalysts not only enhances reaction rates but also allows for catalyst recycling, making the process more sustainable.
Molecular Structure Analysis
Structure
The molecular structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one features a bicyclic framework consisting of a pyrrole ring fused to a pyridine ring. The compound exhibits several functional groups that contribute to its reactivity and biological activity.
X-ray Crystallography: Crystallographic studies have provided insights into the compound's three-dimensional structure and spatial orientation of substituents.
Chemical Reactions Analysis
Reactions
Cyclization Reactions: The compound can undergo various cyclization reactions to form different derivatives with altered biological properties.
Functionalization: Substitution reactions can modify the nitrogen atoms or carbon skeleton to enhance pharmacological efficacy or selectivity towards specific biological targets.
Technical Details
Reactions involving 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one often require careful control of reaction conditions (temperature, solvent choice) to achieve desired yields and purities.
Mechanism of Action
The mechanism by which 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one exerts its biological effects primarily involves inhibition of key enzymes related to cell cycle regulation. Specifically:
Kinase Inhibition: Compounds in this class have been identified as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways.
Apoptosis Induction: By modulating signaling pathways associated with cell growth and survival, these compounds can promote apoptosis in cancer cells.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a crystalline solid or powder.
Melting Point: Varies depending on the specific derivative but often falls within a range conducive to stability during storage.
Chemical Properties
Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
Stability: Stability can be influenced by substituents on the aromatic rings; electron-withdrawing groups may enhance stability against hydrolysis.
Relevant Data or Analyses
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly used for characterization and purity assessment of synthesized compounds.
Applications
Scientific Uses
Pharmaceutical Development: The primary application of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one derivatives lies in their potential as therapeutic agents against various cancers due to their kinase inhibitory activities.
Biochemical Research: These compounds serve as valuable tools in studying cellular signaling pathways and mechanisms underlying cancer progression.
Drug Discovery: Ongoing research focuses on optimizing these compounds for enhanced potency and selectivity against specific cancer types or other diseases characterized by dysregulated cell growth.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.